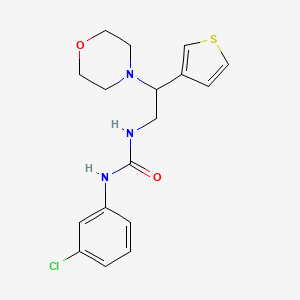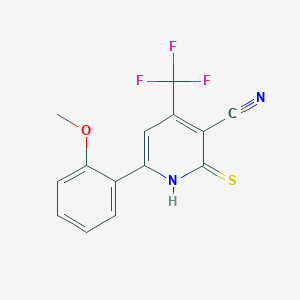![molecular formula C24H16N4O6 B2964754 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide CAS No. 895787-29-8](/img/new.no-structure.jpg)
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide is a complex organic compound characterized by its benzofuro[3,2-d]pyrimidin structure and additional phenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. A common starting material is a 2,4-dioxo-3-phenyl-3,4-dihydrobenzofuran derivative. The synthesis involves the following steps:
Formation of the intermediate benzofuro[3,2-d]pyrimidin via cyclization reactions.
Subsequent coupling of the pyrimidin ring with an acetamide group under conditions such as heating and the presence of a base like potassium carbonate.
Final introduction of the nitrophenyl group via a substitution reaction.
Industrial Production Methods
Industrial production often requires scaling up these reactions while optimizing yield and purity. This involves:
Efficient catalysis, possibly through transition metals like palladium.
Use of flow chemistry to control reaction conditions more precisely.
Purification steps including recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide can undergo various types of reactions:
Oxidation: : Can involve the conversion of phenyl groups to carboxylic acids or ketones under strong oxidizing conditions like KMnO₄.
Reduction: : Reduction of the nitro group to an amine using agents like SnCl₂.
Substitution: : Electrophilic aromatic substitution is possible at the phenyl ring.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂SO₄.
Reduction: : SnCl₂, H₂.
Substitution: : Halogenated compounds and bases for nucleophilic substitutions.
Major Products Formed
The products depend on reaction conditions:
Oxidation yields carboxylic acids or ketones.
Reduction yields amines.
Substitutions yield a wide range of derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide finds applications across various fields:
Chemistry: : As an intermediate for synthesizing more complex organic molecules.
Biology: : Potential use in studying enzyme inhibition and molecular interactions.
Medicine: : Investigated for its pharmacological properties, possibly including anti-cancer or anti-inflammatory effects.
Industry: : Utilized in the development of advanced materials or coatings.
Mechanism of Action
The compound’s mechanism of action typically involves interaction with specific molecular targets:
Molecular Targets and Pathways: : Can inhibit specific enzymes by binding to their active sites. It may interfere with DNA replication or protein synthesis, leading to its pharmacological effects.
Comparison with Similar Compounds
Unique Features
The uniqueness of this compound lies in its specific structural components and functional groups which confer distinct reactivity and biological activity.
Similar Compounds
2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide: : Lacks the nitrophenyl group, thus differing in reactivity and applications.
N-(4-Nitrophenyl)-2-phenylacetamide: : Simpler structure with fewer functional groups.
Properties
CAS No. |
895787-29-8 |
|---|---|
Molecular Formula |
C24H16N4O6 |
Molecular Weight |
456.414 |
IUPAC Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C24H16N4O6/c29-20(25-15-10-12-17(13-11-15)28(32)33)14-26-21-18-8-4-5-9-19(18)34-22(21)23(30)27(24(26)31)16-6-2-1-3-7-16/h1-13H,14H2,(H,25,29) |
InChI Key |
SVYYRDFAONWSIK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2964671.png)
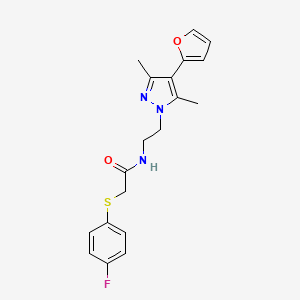
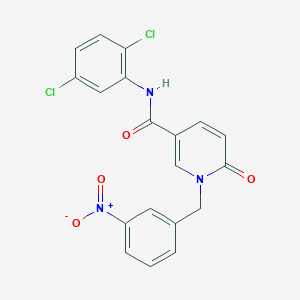
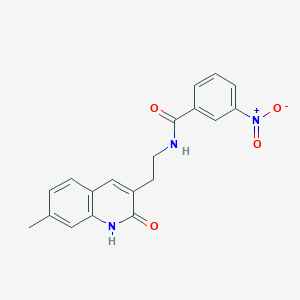
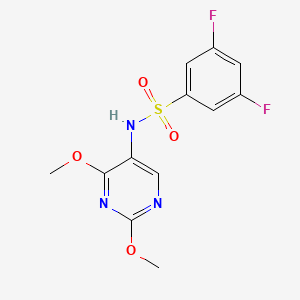
![5-ethyl-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2964683.png)
![N-(4-chlorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2964684.png)
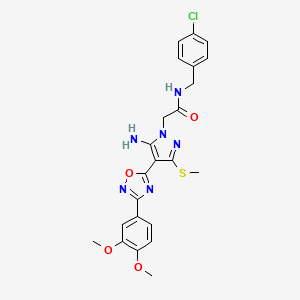
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2964690.png)
![2-tert-butyl-1-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2964691.png)
